molecular formula C10H16ClN3O B1522236 1-(3-Aminopropyl)-3-phenylurea hydrochloride CAS No. 1189869-04-2

1-(3-Aminopropyl)-3-phenylurea hydrochloride

Cat. No. B1522236
CAS RN: 1189869-04-2
M. Wt: 229.71 g/mol
InChI Key: FFTROQIITUUMDV-UHFFFAOYSA-N
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Description

The compound “1-(3-Aminopropyl)-3-phenylurea hydrochloride” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups. They have a wide range of applications, including use in the manufacture of plastics, pharmaceuticals, and in medical treatments .


Chemical Reactions Analysis

Urea derivatives, including “1-(3-Aminopropyl)-3-phenylurea hydrochloride”, can undergo a variety of chemical reactions. They can react with carboxylic acids to form amide bonds . They can also undergo reactions with other nucleophiles .

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds structurally related to 1-(3-Aminopropyl)-3-phenylurea hydrochloride play significant roles in chemical synthesis and drug development. For instance, 2-Phenylisopropyl and t-butyl trichloroacetamidates serve as useful reagents for the esterification of N-protected amino acids under mild conditions, facilitating the synthesis of complex organic molecules (J. Thierry, C. Yue, P. Potier, 1998). Similarly, the development of immunosuppressive agents from 2-substituted 2-aminopropane-1,3-diols highlights the potential of aminopropyl and phenylurea derivatives in medicinal chemistry, offering pathways to new therapeutic agents (M. Kiuchi et al., 2000).

Biodegradation and Environmental Remediation

Phenylurea derivatives, such as N-phenylurea herbicides, demonstrate the environmental relevance of these compounds, particularly in biodegradation studies. Research into enhancing the mineralization of diuron, a phenylurea herbicide, using cyclodextrin-based bioremediation technology, showcases the potential environmental applications of understanding and manipulating the chemical properties of phenylurea derivatives (J. Villaverde et al., 2012).

Molecular Sensing and Material Science

The exploration of molecular sensing and material science also benefits from compounds related to 1-(3-Aminopropyl)-3-phenylurea hydrochloride. For example, the synthesis and study of 3-amino boron-dipyrromethene derivatives for their sensing properties demonstrate the utility of phenylurea and amino functionalities in designing specific chemical sensors (E. Ganapathi et al., 2014).

Mechanism of Action

The mechanism of action of “1-(3-Aminopropyl)-3-phenylurea hydrochloride” would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “1-(3-Aminopropyl)-3-phenylurea hydrochloride” would depend on factors such as its toxicity, reactivity, and environmental impact. Based on its structure, it could potentially be irritating to the skin and eyes, and it could be harmful if ingested or inhaled .

Future Directions

The future directions for research on “1-(3-Aminopropyl)-3-phenylurea hydrochloride” would likely depend on its potential applications. For example, if it has potential uses in medicine or industry, future research could focus on optimizing its synthesis, studying its properties, and testing its efficacy and safety .

properties

IUPAC Name

1-(3-aminopropyl)-3-phenylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTROQIITUUMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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